molecular formula C12H12BrN5O B2523297 (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(5-bromopyridin-3-yl)methanone CAS No. 2176200-98-7

(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(5-bromopyridin-3-yl)methanone

Cat. No.: B2523297
CAS No.: 2176200-98-7
M. Wt: 322.166
InChI Key: CKRDSXTZHNMSOH-UHFFFAOYSA-N
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Description

The compound “(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(5-bromopyridin-3-yl)methanone” is a synthetic organic molecule that features a triazole ring, an azetidine ring, and a bromopyridine moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Mechanism of Action

Target of Action

Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .

Mode of Action

It is known that 1,2,4-triazoles, a family to which this compound belongs, have the ability to accept and transfer acyl groups in synthetic reactions . This suggests that the compound could potentially interact with its targets by transferring acyl groups, thereby altering the function of the target molecules.

Biochemical Pathways

Compounds with similar structures have been found to affect a broad range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially affect multiple biochemical pathways.

Pharmacokinetics

The compound’s predicted properties such as melting point, boiling point, and density could potentially influence its bioavailability.

Result of Action

Given the broad range of biological activities associated with similar compounds , it is plausible that the compound could have diverse molecular and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(5-bromopyridin-3-yl)methanone” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Triazole Ring: This can be achieved through a click chemistry reaction between an azide and an alkyne.

    Azetidine Ring Formation: This step might involve cyclization reactions starting from appropriate precursors.

    Coupling with Bromopyridine: The final step could involve coupling the triazole-azetidine intermediate with a bromopyridine derivative using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of such compounds would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the azetidine ring.

    Reduction: Reduction reactions could target the triazole ring or the bromopyridine moiety.

    Substitution: The bromine atom in the pyridine ring can be a site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups at the bromine site.

Scientific Research Applications

Chemistry

The compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

Biology

In biological research, such compounds might be investigated for their potential as enzyme inhibitors or receptor modulators.

Medicine

Medicinal chemistry applications could include the development of new drugs, particularly those targeting specific enzymes or receptors involved in disease pathways.

Industry

In industry, the compound might be used in the development of new agrochemicals or as intermediates in the synthesis of other valuable chemicals.

Comparison with Similar Compounds

Similar Compounds

  • (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(5-chloropyridin-3-yl)methanone
  • (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(5-fluoropyridin-3-yl)methanone

Uniqueness

The uniqueness of “(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(5-bromopyridin-3-yl)methanone” lies in its specific substitution pattern and the presence of the bromine atom, which can influence its reactivity and biological activity compared to its chloro or fluoro analogs.

Properties

IUPAC Name

(5-bromopyridin-3-yl)-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN5O/c13-11-1-10(2-14-3-11)12(19)17-4-9(5-17)6-18-8-15-7-16-18/h1-3,7-9H,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKRDSXTZHNMSOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC(=CN=C2)Br)CN3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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